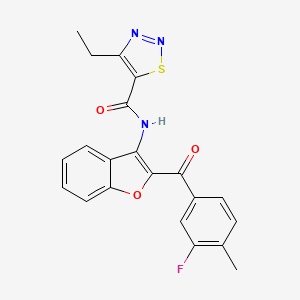
4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-ethyl-N-(2-(3-fluoro-4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with benzofuran derivatives. The structural elucidation can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Thiadiazole derivatives have been reported to exhibit various biological activities, including:
- Anticancer Activity : Many thiadiazole compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of substituents on the thiadiazole ring is crucial for enhancing their biological efficacy.
- Antiviral Properties : Some studies suggest that modifications in the thiadiazole structure can lead to enhanced antiviral activity against specific viral strains.
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
- Inhibition of Kinases : Certain derivatives inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
Cytotoxicity Studies
A review by Alam et al. (2020) highlighted that several 1,3,4-thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, showcasing its potential as a promising anticancer agent .
Study 1: Anticancer Evaluation
In a study examining various thiadiazole derivatives, it was found that compounds with specific substitutions showed enhanced activity against breast carcinoma (T47D) and colon carcinoma (HT-29). The structure–activity relationship (SAR) indicated that electron-withdrawing groups significantly improved cytotoxicity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which a related thiadiazole compound induced apoptosis in A549 lung carcinoma cells. The study revealed that treatment with the compound led to the activation of caspase pathways and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .
Data Tables
The following table summarizes key findings from studies on thiadiazole derivatives:
| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 4.27 | Caspase activation, ROS induction |
| Compound B | SK-MEL-2 | 5.00 | Cell cycle arrest at G1 phase |
| Compound C | SK-OV-3 | 3.50 | Inhibition of ERK1/2 signaling pathway |
属性
IUPAC Name |
4-ethyl-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-3-15-20(29-25-24-15)21(27)23-17-13-6-4-5-7-16(13)28-19(17)18(26)12-9-8-11(2)14(22)10-12/h4-10H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQXIXRWODVOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














